

High-Throughput Screening Assays for Triazene Inhibitors: Application Notes and Protocols

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Compound of Interest

Compound Name: *Triazene*

Cat. No.: *B1217601*

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Introduction

Triazine-based compounds represent a versatile class of molecules with a broad spectrum of biological activities. Their scaffold is a key feature in a variety of inhibitors targeting critical cellular pathways implicated in diseases such as cancer and hyperpigmentation disorders. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly identifying and characterizing novel inhibitors from large chemical libraries. This document provides detailed application notes and protocols for HTS assays tailored to the discovery of **triazene** inhibitors targeting key enzymes like Dihydrofolate Reductase (DHFR), Tyrosinase, and Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR).

The protocols outlined below are designed for reproducibility and scalability, incorporating best practices for assay validation and data analysis. The accompanying diagrams and data tables offer a comprehensive guide for researchers embarking on screening campaigns for novel **triazene**-based therapeutics.

Data Presentation: Quantitative Analysis of Triazene Inhibitors

The following tables summarize the inhibitory activities of various **triazene** derivatives against their respective targets, as determined by the HTS assays described in this document.

Table 1: Inhibitory Activity of **Triazene** Derivatives against Dihydrofolate Reductase (DHFR)

Compound ID	Target	Assay Type	IC50	Reference
Dihydro-1,3,5-triazine A2	Human DHFR	Enzymatic	7.46 nM	[1]
Dihydro-1,3,5-triazine A5	Human DHFR	Enzymatic	3.72 nM	[1]
Dihydro-1,3,5-triazine B1	Human DHFR	Enzymatic	6.46 nM	[1]
Dihydro-1,3,5-triazine B3	Human DHFR	Enzymatic	4.08 nM	[1]
Triazine-benzimidazole analog	Human DHFR	Enzymatic	0.11 - 42.4 μ M	[2]

Table 2: Inhibitory Activity of **Triazene** Derivatives against Tyrosinase

Compound ID	Target	Assay Type	IC50	Reference
TGH11	Tyrosinase	Cell-based	\sim 10 μ M	[3]
TGD10	Tyrosinase	Cell-based	\sim 10 μ M	[3]
TGD39	Tyrosinase	Cell-based	\sim 10 μ M	[3]
TGJ29	Tyrosinase	Cell-based	\sim 10 μ M	[3]
Triazine 17	Tyrosinase	Cell-based (melan-a cells)	7.5 μ M	[4]

Table 3: Inhibitory Activity of 1,3,5-Triazine Derivatives against PI3K/mTOR

Compound ID	Target	Assay Type	IC50	Reference
Compound 13g	PI3K α / mTOR	Enzymatic	PI3K α : 525 nM, mTOR: 48 nM	[5]
Compound 13	PI3K α	Enzymatic	1.2 nM	
PQR309	pan-Class I PI3K / mTOR	Enzymatic	PI3K α : 122 nM (WT)	
Compound 6	PI3K γ	Enzymatic	6.90 μ M	

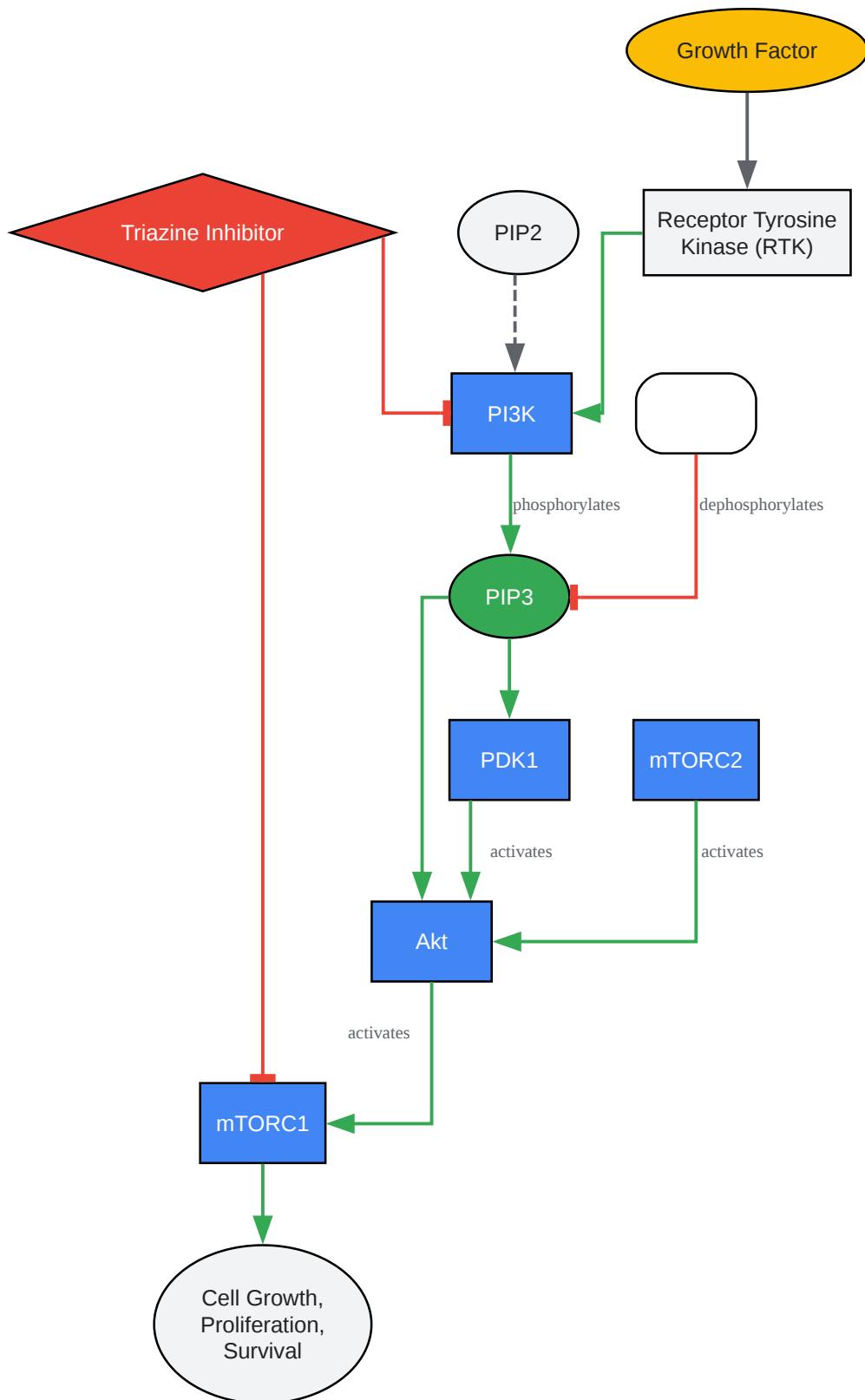
Table 4: Cellular Activity of **Triazene** Derivatives

Compound ID	Cell Line	Assay Type	IC50 / % Inhibition	Reference
Dihydro-1,3,5-triazines (24 compounds)	HCT116, A549, HL-60, HepG2, MDA-MB-231	Antiproliferative	0.001 - 0.79 μ M	[1]
Compound 13g	A549, MCF-7, Hela	Antiproliferative	A549: 0.20 μ M, MCF-7: 1.25 μ M, Hela: 1.03 μ M	[5]
Compound 13	HCT-116, U87-MG	Antiproliferation	HCT-116: 0.83 μ M, U87-MG: 1.25 μ M	
Compound 6	Renal cancer (CAKI-1)	Cytotoxicity	60.13% inhibition	
Triazole-tethered triazine 7a	HCT-116	Cytotoxicity (MTT)	0.87 nM	
Triazole-tethered triazine 7g	HCT-116	Cytotoxicity (MTT)	1.41 nM	

Signaling Pathways and Experimental Workflows

1. PI3K/Akt/mTOR Signaling Pathway

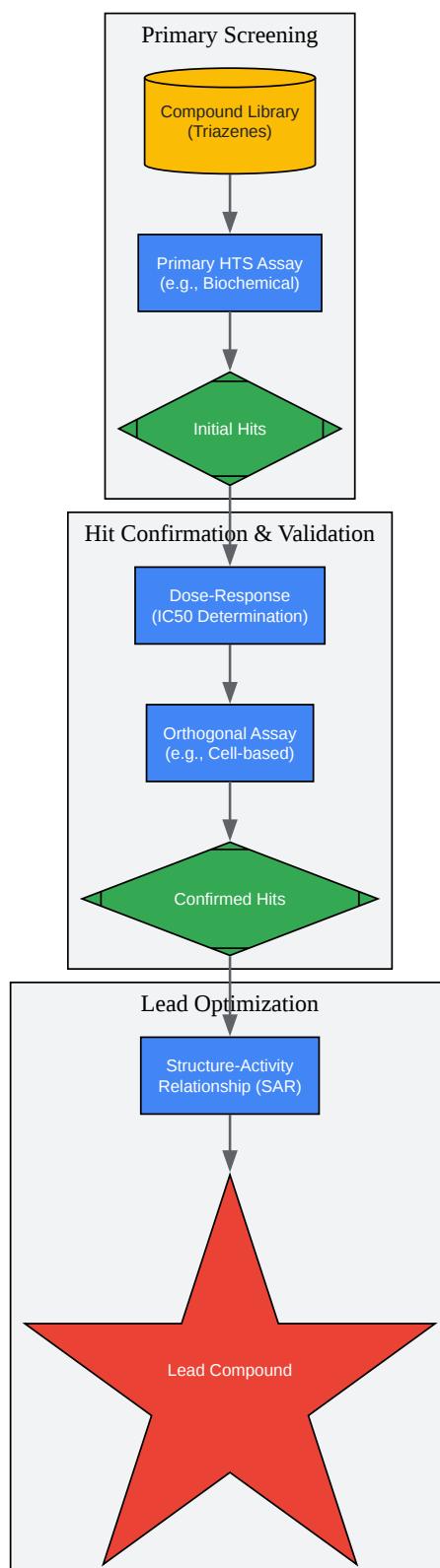
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. 1,3,5-triazine derivatives have emerged as potent inhibitors of key kinases in this pathway, particularly PI3K and mTOR.

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Caption: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by triazine compounds.

2. High-Throughput Screening (HTS) Workflow

A typical HTS campaign for identifying **triazene** inhibitors follows a multi-stage process, from primary screening of a large compound library to hit confirmation and validation through secondary and tertiary assays.

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